6Alpha-Noroxymorphol

Description

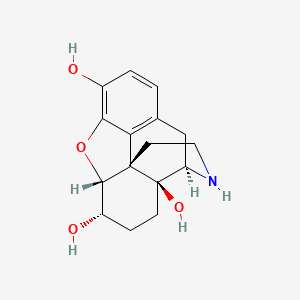

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO4 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C16H19NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,10-11,14,17-20H,3-7H2/t10-,11+,14-,15-,16+/m0/s1 |

InChI Key |

LCJODGWVVKGCPX-DCIASYOESA-N |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC2(C3CC4=C5C2(CCN3)C(C1O)OC5=C(C=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6alpha Noroxymorphol

Stereoselective Synthesis of 6Alpha-Noroxymorphol

The primary route to this compound involves the stereoselective reduction of the 6-keto group of noroxymorphone (B159341). Achieving a high diastereomeric excess of the desired 6-alpha-hydroxy epimer is a critical challenge addressed by various synthetic strategies.

Reduction of 6-Keto Morphinans to 6-Alpha-Hydroxy Epimers

The conversion of the 6-keto moiety in morphinan (B1239233) structures to a 6-alpha-hydroxy group is a pivotal step in the synthesis of numerous opiate-based compounds. google.com The stereoselectivity of this reduction directly impacts the purity and efficacy of the final product.

Modern synthetic methods employ asymmetric catalysis to achieve high stereoselectivity in the reduction of 6-keto morphinans. google.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have demonstrated remarkable efficiency in promoting the formation of the 6-alpha-hydroxy epimer. google.comfrontiersin.org These catalysts, used in conjunction with a hydrogen source, facilitate the enantioselective reduction of the 6-keto group. google.com The general approach involves a metal source (a complex of ruthenium, rhodium, or iridium) and one or more chiral ligands. google.com This combination creates a chiral environment that directs the hydrogenation towards the desired alpha-face of the morphinan skeleton. diva-portal.org Iridium-based catalysts, in particular, are noted for their ability to hydrogenate a wide variety of olefins and hetero-π bonds without the need for a directing coordinating group on the substrate. diva-portal.org

The ratio of 6-alpha to 6-beta hydroxy epimers is highly dependent on the reaction conditions. Key parameters that are optimized to maximize epimeric purity include temperature, solvent systems, and catalyst loading. google.com

Temperature: While the reaction can proceed at elevated temperatures, higher temperatures tend to decrease the desired epimeric ratio. google.com Reactions are often carried out at temperatures ranging from ambient down to -20°C or even lower to favor the formation of the 6-alpha epimer. google.com For instance, traditional reductions with boron-based agents can achieve a 99:1 ratio of 6α:6β hydroxy epimers at temperatures below -20°C. google.com

Solvent Systems: The choice of solvent can significantly influence the stereochemical outcome. Common solvents used include acetone, acetonitrile (B52724), ethyl acetate, dimethylformamide (DMF), dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). google.com Combinations of solvents, such as acetonitrile and methanol (B129727), are also utilized to fine-tune the reaction environment. google.com The substrate-to-solvent ratio is generally maintained between 1:2 and 1:20. google.com

Catalyst Loading and Reaction Time: The duration of the reaction is influenced by the catalyst loading and the temperature. At room temperature, the reaction can take from 12 to 72 hours to complete. google.com

Through careful optimization of these conditions, epimeric ratios of 6-alpha-hydroxy to 6-beta-hydroxy morphinan epimers can exceed 99:1, and in some cases, even 99.5:1. google.com

Traditionally, the reduction of the 6-keto group in morphinans was accomplished using boron reducing agents like sodium borohydride (B1222165) (NaBH₄). google.commdpi.com This method, while effective, often requires very low temperatures (below -20°C) to achieve high stereoselectivity in favor of the 6-alpha epimer. google.com As the temperature increases, the proportion of the undesired 6-beta epimer also increases. google.com

The use of asymmetric transition metal catalysts offers several advantages over traditional methods. These catalysts can often be used at more moderate temperatures while still achieving high epimeric purity, leading to more efficient and cost-effective processes. google.com Furthermore, the isolation of the product can be simplified, avoiding lengthy extraction and distillation procedures often associated with boron-based reductions. google.com While traditional methods can yield epimeric purities as high as 99:1, this is highly dependent on stringent temperature control. google.com Asymmetric catalysis provides a more robust and efficient alternative for large-scale production. google.com

| Parameter | Asymmetric Catalysis (Ru, Rh, Ir) | Traditional Boron Reducing Agents (e.g., NaBH₄) |

| Reagents | Ruthenium, Rhodium, or Iridium complex with chiral ligands; Hydrogen source | Sodium Borohydride (NaBH₄) |

| Temperature | Ambient to -20°C (can be effective at more moderate temperatures) google.com | Typically requires very low temperatures (below -20°C) for high selectivity google.com |

| Epimeric Ratio (α:β) | Often > 99:1, can exceed 99.5:1 google.com | Can be as high as 99:1 at optimal low temperatures google.com |

| Advantages | High efficiency, high epimeric purity at moderate temperatures, simplified product isolation google.com | Well-established methodology |

| Disadvantages | Higher initial catalyst cost | Requires cryogenic temperatures for high selectivity, potentially complex workup google.com |

Isolation and Purification Techniques for the 6-Alpha Epimer

Following the reduction reaction, the desired 6-alpha-hydroxy epimer must be isolated from the reaction mixture, which may contain the unreacted starting material, the 6-beta epimer, and other byproducts. google.com The separation of the alpha and beta epimers is crucial as they can have different biological properties. google.com.na

A typical workup procedure involves quenching any excess reducing agent, followed by extraction to isolate the crude product. google.com In cases where the epimeric purity is not sufficiently high after the initial reaction, crystallization is an essential step to enhance the purity. google.com High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the epimeric ratio and monitor the purity of the final product. epo.org For instance, after precipitation, the level of the β-isomer in 6(α)-noroxymorphol was found to be as low as 0.12% by HPLC analysis. epo.org Column chromatography is another effective method for separating the α- and β-epimers. google.com.na

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile intermediate for the synthesis of a variety of N-alkylated opiate derivatives. google.com The secondary amine on the morphinan skeleton is a key functional group for introducing diverse substituents, leading to compounds with a range of pharmacological profiles.

One common transformation is the N-alkylation of this compound. google.com For example, the synthesis of 3,N-DCBC-6-α-Noroxymorphol can be achieved by reacting this compound with a suitable reagent in the presence of a base like triethylamine (B128534) in a solvent such as anhydrous tetrahydrofuran (B95107) (THF). google.com This derivatization highlights the utility of this compound as a scaffold for creating new chemical entities. The process for preparing nalbuphine (B1235481) from this compound has also been a subject of process optimization to minimize the content of the 6-beta-epimer. google.com

Furthermore, the 6-alpha-hydroxy group itself can be a site for further chemical modification, although N-alkylation is the more frequently documented derivatization route from this intermediate. google.com The ability to selectively synthesize the 6-alpha epimer and subsequently derivatize it allows for the systematic exploration of structure-activity relationships in this class of compounds.

N-Alkylation Reactions Leading to N-Alkylated Morphinans

The secondary amine present in the 6α-noroxymorphol structure is a prime site for N-alkylation, a fundamental transformation for creating a wide array of opioid modulators. cdnsciencepub.comresearchgate.net This reaction typically involves treating 6α-noroxymorphol with an alkylating agent, such as a haloalkyl compound (e.g., alkyl bromide), in the presence of a base. acs.org The choice of the alkyl group is critical as it largely determines the resulting compound's interaction with opioid receptors. For instance, the introduction of a cyclobutylmethyl group is a key step in the synthesis of nalbuphine. acs.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and minimize side reactions. acs.org

Table 1: Examples of N-Alkylation Reactions on the Morphinan Core

| Precursor | Alkylating Agent | Resulting Compound Class | Pharmaceutical Example |

|---|---|---|---|

| 6α-Noroxymorphol | Cyclobutylmethyl bromide | N-Cyclobutylmethyl-morphinan | Nalbuphine |

| Nor-opioid | Allyl bromide | N-Allyl-morphinan | Naloxone (B1662785) |

Introduction of Diverse Substituents on the Morphinan Core

Beyond N-alkylation, the morphinan core of 6α-noroxymorphol allows for the introduction of various other substituents. The phenolic hydroxyl group at the C3 position is another reactive site. It can be functionalized, for example, through acylation. nih.gov In some synthetic routes, both the nitrogen and the C3-hydroxyl group are protected or functionalized. A documented example is the reaction of 6α-Noroxymorphol with a chloroformate in the presence of a base like triethylamine to yield a dicarbonate-protected intermediate, such as 3,N-DCBC-6-α-Noroxymorphol. acs.org Furthermore, derivatives such as N-Formyl-6α-noroxymorphol and N-Nitroso-6α-noroxymorphol have been synthesized, showcasing the versatility of the secondary amine for introducing a range of functional groups beyond simple alkyl chains. uq.edu.auacs.org

Table 2: Examples of Substitutions on the 6α-Noroxymorphol Core

| Reagent | Site of Substitution | Resulting Derivative |

|---|---|---|

| Cyclobutylcarbonyl chloride | Nitrogen (N17) and/or Phenolic Oxygen (O3) | N,O³-bis(cyclobutylcarbonyl)-α-noroxymorphol |

| Chloroformate | Nitrogen (N17) and Phenolic Oxygen (O3) | 3,N-Dicarbonate protected morphinan |

| Formylating Agent | Nitrogen (N17) | N-Formyl-6α-noroxymorphol |

Strategic Synthesis of Pharmaceutical Intermediates (e.g., Nalbuphine)

6α-Noroxymorphol is a cornerstone intermediate in the strategic synthesis of nalbuphine. umcgresearch.org A common industrial synthesis pathway involves the acylation of α-noroxymorphol with a cyclobutylcarbonyl moiety, followed by reduction. nih.gov

The process can be summarized in the following key steps:

Acylation: α-Noroxymorphol is acylated using an agent like cyclobutylcarbonyl chloride. This step can lead to a mixture of N-acylated and N,O³-diacylated products.

Reduction: The resulting acylated intermediates, N-cyclobutylcarbonyl-α-noroxymorphol and/or N,O³-bis(cyclobutylcarbonyl)-α-noroxymorphol, are then reduced. A powerful reducing agent like lithium aluminum hydride is often used to reduce the carbonyl groups of the acyl substituents to methylene (B1212753) groups, yielding nalbuphine. nih.gov

The use of 6α-noroxymorphol is crucial because it ensures the final product retains the correct 6α-hydroxy stereochemistry, which is essential for its specific mixed agonist-antagonist activity. This synthetic route is designed to produce nalbuphine with very low levels of the undesirable β-epimer. nih.gov

Sustainable Chemical Synthesis Approaches in Morphinan Chemistry

Electrochemical N-Demethylation Strategies for Noroxymorphone Precursors

A key step in producing nor-opioids like noroxymorphone (the direct precursor to 6α-noroxymorphol) is the N-demethylation of naturally occurring or semi-synthetic opiates like oxycodone. acs.orgacs.org Traditional methods often rely on toxic and hazardous reagents such as cyanogen (B1215507) bromide or chloroformates. uq.edu.au

Recent research has established electrochemical N-demethylation as a green and efficient alternative. umcgresearch.org This method involves the anodic oxidation of the tertiary N-methyl amine in a precursor like oxycodone. acs.orguq.edu.au The process generates an iminium ion intermediate which, in 14-hydroxy morphinans, rapidly cyclizes with the neighboring hydroxyl group to form a stable oxazolidine (B1195125) intermediate. acs.orgacs.org This intermediate can then be easily hydrolyzed to the desired secondary amine (the "nor" compound) in high yields. uq.edu.au

This electrochemical approach offers significant advantages:

It avoids the use of stoichiometric amounts of toxic reagents. uq.edu.au

It can be performed under mild conditions, often at room temperature in aqueous solvents. umcgresearch.org

The process can be adapted to scalable flow electrolysis cells, increasing throughput by over 300-fold compared to batch processes and making it suitable for industrial applications. acs.org

Green Metrics and Efficiency Assessments in Process Development

The sustainability of a chemical process can be quantitatively assessed using green metrics. nih.gov In morphinan synthesis, a critical factor is the stereochemical purity of the products. The asymmetric reduction of noroxymorphone to 6α-noroxymorphol, which achieves an epimeric ratio of over 99:1 (α:β), is an excellent example of a highly efficient and green reaction. acs.org High selectivity minimizes the formation of impurities and waste, reducing the need for extensive and costly purification steps.

Further green assessments of the electrochemical N-demethylation process have shown it to be far superior to conventional methods using chloroformates. acs.org Metrics such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product, are used to evaluate the "greenness" of a process. The development of one-pot or "telescoped" procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, further enhances process efficiency and reduces the environmental footprint of synthesizing nalbuphine and related compounds. acs.org

Table 3: Comparison of Synthesis Strategies based on Green Metrics

| Process Step | Conventional Method | Sustainable Method | Green Advantage |

|---|---|---|---|

| N-Demethylation | Use of cyanogen bromide or chloroformates | Electrochemical oxidation | Avoids toxic reagents, reduces waste, higher safety profile. acs.orguq.edu.au |

| C6-Ketone Reduction | Boron reducing agents (e.g., NaBH₄) | Catalytic asymmetric hydrogen transfer | High stereoselectivity (>99:1), simplified isolation, higher yield. acs.org |

Metabolic Studies and Biotransformation Pathways of 6alpha Noroxymorphol in Vitro Focus

Enzymatic Pathways Involved in the Formation and Biotransformation of 6Alpha-Noroxymorphol

The biotransformation of morphinans is a complex process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. oup.comoup.com The formation of 6α-Noroxymorphol is intricately linked to the metabolism of its precursor compounds.

Contribution of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) to Related Morphinan (B1239233) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs, including many opioids. oup.comjocmr.org Specifically, CYP3A4 and CYP2D6 are the main enzymes involved in the metabolism of opioids like oxycodone. jocmr.orgnih.gov

6α-Noroxymorphol is a metabolite of noroxymorphone (B159341). hodsdon.com The formation of noroxymorphone itself is a result of the metabolism of oxycodone and oxymorphone. mdpi.compharmgkb.org Oxycodone is metabolized via N-demethylation by CYP3A4 to produce noroxycodone, and via O-demethylation by CYP2D6 to form oxymorphone. mdpi.comasm.org Noroxycodone can then be O-demethylated by CYP2D6 to form noroxymorphone, while oxymorphone can be N-demethylated by CYP3A4 to yield the same metabolite, noroxymorphone. pharmgkb.org

In vitro studies have confirmed the roles of these enzymes. For instance, the N-demethylation of morphine to normorphine is primarily catalyzed by CYP3A4, with a smaller contribution from CYP2C8. nih.gov Similarly, studies with naloxone (B1662785), a structurally related morphinan, showed that its N-dealkylation to nornaloxone (also known as noroxymorphone) was catalyzed by CYP3A4, CYP2C19, and CYP2C18 in incubations with cDNA-expressed P450s. oup.com

The reduction of the 6-keto group of noroxymorphone can lead to the formation of 6α-noroxymorphol and its stereoisomer, 6β-noroxymorphol. googleapis.com While the specific enzymes responsible for this keto-reduction of noroxymorphone are not extensively detailed in the provided search results, the reduction of the 6-keto group is a known metabolic pathway for related compounds like oxycodone and oxymorphone, forming oxycodols and oxymorphols, respectively. hodsdon.compharmgkb.org

Investigation of Glucuronidation Pathways for Hydroxy Metabolites (e.g., UGT2B7)

Phase II metabolism, particularly glucuronidation, is a major pathway for the elimination of opioids and their metabolites. oup.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). UGT2B7 is a key enzyme in the glucuronidation of many opioids, including morphine and oxymorphone. oup.comoup.com

Morphine is primarily metabolized to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) by UGT2B7. pharmgkb.orgfrontiersin.org Oxymorphone also undergoes extensive conjugation, mainly by UGT2B7, to form oxymorphone-3-glucuronide. mdpi.com After an oral dose of oxymorphone, a significant portion is excreted as conjugated oxymorphone-3-glucuronide, with smaller amounts of free oxymorphone and conjugated 6-hydroxy-oxymorphone also detected. mdpi.com

Given that 6α-noroxymorphol possesses a hydroxyl group, it is a potential substrate for glucuronidation. While direct studies on the glucuronidation of 6α-noroxymorphol are not detailed in the provided results, the established role of UGT2B7 in the glucuronidation of structurally similar hydroxy metabolites like morphine and oxymorphone suggests its likely involvement. oup.commdpi.compharmgkb.org

In Vitro Biotransformation Models

To investigate the metabolic pathways of compounds like 6α-Noroxymorphol, researchers utilize various in vitro systems that mimic the metabolic environment of the liver.

Application of Human Liver Microsome Systems

Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govoup.com HLMs are a standard in vitro tool for studying Phase I metabolism.

Studies have used HLMs to investigate the metabolism of precursors to 6α-Noroxymorphol. For example, the formation of noroxycodone from oxycodone has been demonstrated in HLM incubations, a reaction inhibited by the CYP3A4 inhibitor ketoconazole. mdpi.com Similarly, the N-demethylation of morphine to normorphine has been characterized using HLMs, showing Michaelis-Menten kinetics. nih.gov The metabolism of naloxone to nornaloxone has also been studied in HLMs. oup.comdrugbank.com These systems allow for the determination of kinetic parameters like Km and Vmax and for the identification of the primary metabolites formed. nih.gov

Utilization of Recombinant Enzyme Systems for Specific Pathway Elucidation

To pinpoint the exact enzyme responsible for a specific metabolic step, recombinant enzyme systems are employed. These systems consist of individual human CYP enzymes expressed in a cellular system, such as insect cells (Supersomes™) or baker's yeast. oup.comacs.org

Methodologies for Identification and Characterization of this compound and Related Metabolites

The detection and quantification of 6α-Noroxymorphol and its related metabolites in in vitro samples require highly sensitive and specific analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for this purpose. oup.comnih.govmayocliniclabs.com This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry.

Methods have been developed and validated for the simultaneous quantification of oxycodone and its metabolites, including noroxycodone, oxymorphone, and noroxymorphone, in various biological matrices like plasma, urine, and human liver microsomes. nih.govcapes.gov.brdiva-portal.org These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest. oup.comnih.gov The analytes are then separated chromatographically and detected by the mass spectrometer, which is often operated in the selected reaction monitoring (SRM) mode for high specificity and sensitivity. nih.gov The use of isotopically labeled internal standards, such as oxymorphone-d3, is common to ensure accurate quantification. oup.comdrugbank.com High-resolution mass spectrometry (HRMS) has also been employed to identify novel opioid metabolites and interferences. oup.com

Analytical Research Techniques and Method Development for 6alpha Noroxymorphol

Advanced Chromatographic and Spectrometric Methodologies

The primary analytical techniques for the quantification of 6alpha-noroxymorphol and its related compounds involve the coupling of high-performance liquid chromatography with tandem mass spectrometry. This combination offers high selectivity and sensitivity, which are essential for distinguishing the analyte from complex sample matrices and other structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a cornerstone technique for the analysis of this compound. In a notable method developed for the simultaneous quantification of several opioids, including noroxymorphone (B159341), in human plasma, a system comprising a high-performance liquid chromatograph coupled to a tandem mass spectrometer with electrospray ionization was utilized. uzh.ch This approach demonstrates the capability to resolve and quantify multiple analytes within a single analytical run.

A sensitive and reliable LC-MS/MS method for quantifying oxycodone and its metabolites, including noroxymorphone, in human plasma has been developed with a short runtime of 6 minutes. nalam.ca This method achieved a lower limit of quantification (LLOQ) of 0.1 µg/L for all analytes. nalam.ca Detection was carried out using positive electrospray ionization in multiple reaction monitoring mode. nalam.ca

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

To enhance the speed and resolution of chromatographic separation, Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, is often employed. A highly sensitive UPLC-MS/MS method has been validated for the detection of noroxymorphone, among other analytes, in human blood. nih.govmdpi.com This method utilizes an Acquity UPLC® I-class system coupled with a Waters Xevo TQD mass spectrometer. nih.govmdpi.com The enhanced chromatographic efficiency of UPLC allows for shorter analysis times while maintaining excellent resolution and sensitivity.

The separation in one such validated method was achieved on a Kinetix biphenyl (B1667301) column (2.1 × 100 mm, 1.7 µm). nalam.ca The mobile phase consisted of a gradient elution with 5 mM ammonium (B1175870) formate (B1220265) in 0.1% aqueous formic acid and methanol (B129727) at a flow rate of 0.4 ml/min. nalam.ca

Table 1: UPLC-MS/MS Parameters for the Analysis of Noroxymorphone in Human Blood This data is based on the analysis of noroxymorphone, a stereoisomer of this compound.

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Acquity UPLC® I-class coupled to a Waters Xevo TQD | nih.govmdpi.com |

| Analyte | Noroxymorphone | nih.govmdpi.com |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | nih.govmdpi.com |

| Calibration Range | 0.5-25 ng/mL | nih.govmdpi.com |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices such as blood, urine, or tissue homogenates.

Development and Optimization of Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from biological fluids. forensicresources.org For the analysis of noroxymorphone and other opioids in human blood, a method utilizing Bond Elut Certify Solid Phase Extraction columns has been successfully implemented. nih.govmdpi.com These mixed-mode cation exchange cartridges are effective at retaining and then selectively eluting opioids. mdpi.com

The general steps for SPE involve conditioning the cartridge, loading the pre-treated sample, washing away interfering compounds, and finally eluting the analyte with an appropriate solvent. moh.gov.bw In the analysis of opioids, after extraction, the eluate is typically evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase before injection into the UPLC-MS/MS system. nih.govmdpi.com

Implementation of Automated Extraction Procedures

To improve throughput and reproducibility, automated SPE systems are frequently employed in forensic and clinical toxicology laboratories. mdpi.comfaa.gov Systems such as the Zymark® RapidTrace™ have been used for the automated SPE of various opiates from postmortem fluids and tissues. au.dk These automated systems can perform all the steps of the SPE process, including conditioning, sample loading, washing, and elution, with high precision. mdpi.com This automation minimizes manual sample handling, reduces the potential for human error, and ensures consistency across a large number of samples. mdpi.com

Comprehensive Method Validation and Performance Evaluation

A rigorous validation process is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov

The UPLC-MS/MS method for noroxymorphone has been validated according to the Standard Practices for Method Development in Forensic Toxicology by the Academy Standards Board. nih.govmdpi.com The key validation parameters assessed include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples from multiple sources to ensure no significant interferences are observed at the retention time of the analyte. nih.govmdpi.com

Linearity and Range: The calibration curve for noroxymorphone was linear over the range of 0.5–25 ng/mL. nih.govmdpi.com

Accuracy and Precision: Precision studies resulted in a coefficient of variation between 2.90% and 17.3%, and bias was within ±15% of the target concentration. nih.govmdpi.com For a method to be considered accurate and precise, the mean value should generally be within ±15% of the nominal value, and the precision should not exceed 15% of the coefficient of variation (CV).

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For noroxymorphone, the LOQ was established at 0.5 ng/mL in human blood. nih.govmdpi.com

Stability: The stability of the analytes was confirmed at two different concentrations in the autosampler for up to 72 hours, with the difference from the initial time point not exceeding ±20%. nih.gov

Table 2: Method Validation and Performance Data for Noroxymorphone This data is based on the analysis of noroxymorphone, a stereoisomer of this compound, in human blood.

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.5-25 ng/mL | nih.govmdpi.com |

| Precision (CV%) | 2.90-17.3% | nih.govmdpi.com |

| Bias | Within ±15% | nih.govmdpi.com |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | nih.govmdpi.com |

| Autosampler Stability | Stable for 72 hours (within ±20% difference) | nih.gov |

| Interferences | No interferences observed from internal standard, matrix, or common drugs of abuse | nih.govmdpi.com |

Assessment of Accuracy, Precision, and Limits of Quantification

The validation of analytical methods for opioids, including metabolites of oxycodone like noroxymorphone and 6α-oxycodol, follows stringent guidelines to establish their reliability. Accuracy, precision, and limits of quantification are fundamental parameters in this validation process.

Accuracy and Precision

Accuracy, often expressed as bias, measures the closeness of a determined value to a nominal or known true value. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) and is assessed at both intra-day (within a single day) and inter-day (over several days) levels.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of oxycodone metabolites in human blood demonstrated acceptable accuracy and precision. researchgate.netdiva-portal.org For noroxymorphone (NOM) and 6α-oxycodol, bias was within ±15%, and precision studies showed results between 2.90% and 17.3%. researchgate.netdiva-portal.orgdiva-portal.org In another study quantifying these metabolites in urine, the bias for all analytes was determined to be between -12.2% and 2.4%. diva-portal.org The inter-day precision ranged from 1.8% to 10.6% CV, while the intra-day precision was between 1.8% and 13% CV. diva-portal.org A separate method for noroxymorphone in human plasma reported intra- and inter-run accuracy within 15% of the target value and precision within 13.4%. nih.gov

Table 1: Accuracy and Precision Data for Noroxymorphone (NOM) and Related Compounds

Limits of Quantification (LOQ)

The Limit of Quantification (LOQ), or Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. Establishing a low LOQ is crucial for detecting metabolites that may be present in low concentrations.

In a highly sensitive LC-MS/MS method for oxycodone and its metabolites in blood, the LOQ for noroxymorphone and 6α-oxycodol was established at 0.5 ng/mL. researchgate.netdiva-portal.orgdiva-portal.org For urine analysis, a method for noroxymorphone and other metabolites had a lower limit of quantitation (LLOQ) of 0.015 µg/mL (15 ng/mL). nih.gov Another method for noroxymorphone (nornaloxone) in plasma established a calibration range starting from 0.5 ng/mL. nih.gov

Table 2: Limits of Quantification for Noroxymorphone (NOM) and Related Compounds

Pharmacological Characterization and Receptor Interactions of 6alpha Noroxymorphol Preclinical/in Vitro

Opioid Receptor Binding Profiles

The initial characterization of a novel compound involves determining its binding affinity (the strength of the interaction between the ligand and the receptor) and selectivity (the preference of the ligand for one receptor subtype over others).

In vitro studies have shown that the 6-alpha epimer of oxymorphamine (B1253704) is a potent ligand for opioid receptors. nih.gov Specifically, it demonstrates a high affinity and selectivity for the mu-opioid receptor (MOR). nih.govmdpi.com The affinity for delta (DOR) and kappa (KOR) opioid receptors is comparatively lower, establishing it as a mu-selective compound. nih.govfrontiersin.org The high affinity for the MOR suggests a strong binding interaction, which is a prerequisite for receptor modulation. nih.gov The selectivity for the MOR over DOR and KOR is a key characteristic, as receptor subtypes mediate different physiological and side effects. mdpi.comguidetopharmacology.org

| Compound | Primary Receptor Target | Selectivity Profile | Binding Affinity |

|---|---|---|---|

| 6-alpha-Oxymorphamine | Mu-Opioid Receptor (MOR) nih.govmdpi.com | High selectivity for MOR over DOR and KOR nih.govfrontiersin.org | Potent/High nih.gov |

| 6-beta-Oxymorphamine | Mu-Opioid Receptor (MOR) / Delta-Opioid Receptor (DOR) nih.govmdpi.com | Shows increased binding for DOR compared to the alpha epimer mdpi.comnih.gov | Potent/High nih.gov |

The chirality at the C-6 position of the morphinan (B1239233) scaffold significantly influences receptor interaction. nih.gov When comparing the 6-alpha and 6-beta epimers of oxymorphamine, both are potent mu-selective ligands with broadly similar receptor-binding profiles. nih.gov However, subtle but important differences emerge. Studies on various 6-amino acid and dipeptide substituted derivatives have shown that while the 6-alpha-epimers were often favored for the MOR, the 6-beta-epimers frequently exhibited increased binding affinity and potent activation of the DOR. mdpi.comnih.gov The introduction of different substituents at the 6-alpha position, such as in 6-alpha-naltrexamine derivatives, has also been explored to create ligands with specific binding characteristics. nih.gov Despite significant differences in the conformation of the C-ring between the two epimers, the lack of dramatic differences in their binding profiles is intriguing. nih.gov

In Vitro Functional Assays for Receptor Activity

Following binding studies, in vitro functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. news-medical.netsigmaaldrich.com These assays measure the cellular response following ligand binding. criver.comnuvisan.com

Opioid receptors are G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they trigger intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov A common in vitro method to assess receptor activation is the [³⁵S]GTPγS binding assay. mdpi.comnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which occurs upon receptor activation. For 6-alpha-substituted morphinans, these assays have been used to quantify their efficacy in activating the MOR. nih.gov Studies on related 6-alpha-amino epimers indicate they strongly activate the MOR. mdpi.comnih.gov The activation of the receptor initiates downstream signaling pathways, which are the ultimate drivers of the cellular response. nih.gov

Functional assays distinguish between agonists and antagonists. sigmaaldrich.com An agonist not only binds to the receptor but also stabilizes it in a conformation that leads to a biological response. sigmaaldrich.com An antagonist binds to the receptor but does not elicit a response, thereby blocking the action of an agonist. sigmaaldrich.comnih.gov Research on 6-alpha-amino acid substituted derivatives of 14-O-methyloxymorphone indicates that the 6-alpha epimers are often strong activators, or agonists, at the mu-opioid receptor. mdpi.comnih.gov In contrast, some derivatives, like certain bivalent ligands derived from naltrexone, are designed to be potent antagonists. capes.gov.br Buprenorphine serves as a clinical example of a partial agonist, which has a high binding affinity but produces a submaximal response compared to a full agonist. nih.gov

Conformational Dynamics and Ligand-Receptor Complex Formation

The interaction between a ligand and a receptor is a dynamic process involving conformational changes in both molecules.

Molecular modeling and structural studies have revealed key insights into the conformation of 6-alpha-oxymorphamine. nih.gov Unlike its beta epimer where the C-ring adopts a standard chair conformation, the C-ring in the 6-alpha epimer adopts a twist-boat conformation, both in solution and in the solid state. nih.gov This specific conformation orients the principal heteroatomic binding sites in a way that is spatially similar to the beta epimer, which may explain the similarity in their binding profiles despite the different ring shapes. nih.gov

Upon agonist binding, the entire receptor undergoes significant conformational changes. news-medical.net A hallmark of mu-opioid receptor activation is a large outward movement of the intracellular end of transmembrane helix 6 (TM6). nih.govnih.gov This movement opens a cytoplasmic cavity, allowing the receptor to couple with and activate intracellular G proteins. nih.govelifesciences.org The dynamics of this process are complex, involving a series of microswitches within the transmembrane domains that ultimately lead to the fully active state of the ligand-receptor complex. nih.govelifesciences.org The specific way a ligand like 6-alpha-noroxymorphol binds and the distinct conformational state it stabilizes in the receptor dictate its intrinsic efficacy as an agonist. nih.gov

Influence of C-6 Chirality on Morphinan Ring Conformation and Receptor Binding

The stereochemistry of the morphinan skeleton, a core structure in many opioids, is a critical determinant of pharmacological activity. The orientation of substituents, particularly on the C-ring, can significantly alter the molecule's three-dimensional shape and its subsequent interaction with opioid receptors. In morphinan alkaloids, the C-ring can adopt various conformations, with the flattened boat and half-chair being common. mdpi.com The chirality at the C-6 position plays a profound role in dictating this conformation and, consequently, the ligand's binding profile.

In the case of morphinans with a C-6 substituent, such as the hydroxyl group in 6alpha-noroxymorphol, the substituent can be in either an alpha (α) or beta (β) orientation. This epimeric difference leads to distinct ring conformations. High-field NMR studies on the closely related 6-amino analogues, 6α- and 6β-oxymorphamine, revealed that the stereochemistry of the C-6 substituent has a dramatic influence on the C-ring conformation. researchgate.netnih.gov Specifically, the 6α-epimer, analogous to this compound, constrains the C-ring to adopt a twist-boat conformation. researchgate.netnih.gov In contrast, its 6β-epimer counterpart exists in a more stable chair conformation. researchgate.netnih.gov

Despite this significant difference in the C-ring's shape, in vitro studies on the oxymorphamine epimers showed a "relatively undramatic effect" on their interactions with mu (μ) and delta (δ) opioid receptors. researchgate.netnih.gov Both the 6α and 6β epimers were found to be potent and selective ligands for the μ-opioid receptor with similar binding profiles. researchgate.netnih.gov This suggests that while C-6 chirality is a master controller of the C-ring's structure, the ultimate presentation of key binding elements to the receptor may not be drastically different between the two epimers. Further research has confirmed the importance of the C-6 substituent's orientation for covalent bonding in certain derivatives, indicating that proper orientation is necessary for an electrophilic substituent to react with a nucleophile on the μ-receptor. nih.gov

Table 1: Influence of C-6 Chirality on Morphinan C-Ring Conformation

| Epimer | C-6 Substituent Orientation | Resulting C-Ring Conformation | Effect on Receptor Binding Profile |

|---|---|---|---|

| 6-Alpha (e.g., this compound) | Axial/Pseudo-axial | Twist-Boat researchgate.netnih.gov | Similar potent, μ-selective binding researchgate.netnih.gov |

| 6-Beta | Equatorial/Pseudo-equatorial | Chair researchgate.netnih.gov |

Application of Molecular Modeling and Computational Approaches to Elucidate Receptor Interactions

Molecular modeling and computational chemistry have become indispensable tools in modern drug discovery, providing detailed insights into the complex interactions between a ligand and its biological target at the molecular level. hug.chfrontiersin.org Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to visualize the most probable binding modes of a molecule within a receptor's binding pocket and to analyze the forces that stabilize this interaction. acs.orgmdpi.com

These computational approaches have been applied to understand the intriguing observation that the 6α and 6β epimers of morphinans exhibit similar receptor binding despite their different C-ring conformations. Molecular modeling of the epimeric pair of oxymorphamine provided a structural rationale for this finding. researchgate.netnih.gov The modeling studies analyzed the spatial orientation of the key C-6 amino group in the preferred C-ring conformations for each epimer (twist-boat for the α-epimer and chair for the β-epimer). researchgate.netnih.gov

Table 2: Computational Modeling of 6-Substituted Morphinan Epimers

| Parameter | 6α-Epimer | 6β-Epimer | Reference |

|---|---|---|---|

| Preferred C-Ring Conformation | Twist-Boat | Chair | researchgate.netnih.gov |

| Calculated Spatial Proximity of C-6 Substituents (in preferred conformations) | The distance between the projected loci of the C-6 groups is 0.35 Å. | researchgate.netnih.gov | |

| Hypothetical Proximity (if both adopted chair conformation) | The distance would be approximately 2.2 Å. | researchgate.netnih.gov | |

| Conclusion | Similar spatial orientation of the key C-6 binding group may explain the similar receptor binding affinities despite different ring conformations. | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Derivative Design Involving 6alpha Noroxymorphol

Impact of Structural Modifications on Opioid Receptor Activity

The pharmacological outcome of ligands derived from 6alpha-noroxymorphol is exquisitely sensitive to chemical alterations at various positions on the morphinan (B1239233) framework. Two key areas of modification that profoundly influence opioid receptor activity are the N-substituent and chemical changes at position 6.

Influence of the N-Substituent on Functional Activity (e.g., Agonism vs. Antagonism)

The substituent at the nitrogen atom (position 17) of the morphinan skeleton plays a pivotal role in determining whether a compound will act as an agonist, antagonist, or partial agonist at opioid receptors. nih.govresearchgate.net This principle holds true for derivatives of this compound.

Generally, smaller alkyl groups, such as methyl or ethyl, on the nitrogen of the epoxymorphinan skeleton tend to result in compounds with mu-opioid receptor (MOR) agonist properties. nih.gov Conversely, the introduction of larger, bulkier groups like allyl or cyclopropylmethyl at the same position typically confers MOR antagonist activity. nih.gov For instance, studies on various morphinans have consistently shown that N-phenethyl substitution leads to a significant increase in MOR affinity and agonist potency. plos.org

However, this is not a rigid rule, as the interplay with other structural features can modulate the final functional outcome. For example, in a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, which are structurally related to morphinans, the N-phenethyl derivative was found to be the most potent antagonist, a deviation from the typical trend observed in fused-ring opiates. nih.gov This highlights the complex nature of SAR, where the effect of a single substituent is context-dependent.

The nature of the N-substituent can also influence selectivity between different opioid receptor subtypes (mu, delta, and kappa). The strategic manipulation of the N-substituent is a cornerstone for developing ligands with a desired functional profile, be it a potent analgesic (agonist) or a treatment for opioid overdose (antagonist).

Significance of Chemical Modifications at Position 6 of the Morphinan Skeleton

Position 6 of the morphinan skeleton is another critical site for chemical modification that significantly impacts ligand-receptor interactions, efficacy, and signaling. d-nb.info The parent compound, this compound, possesses a hydroxyl group at this position. Alterations to this functional group can lead to a diverse range of pharmacological activities. d-nb.info

Research has demonstrated that a carbonyl group at position 6 is often preferable to a hydroxyl group for enhancing MOR affinity and agonist potency in N-phenethyl derivatives. plos.org Furthermore, the introduction of other functionalities, such as acrylonitrile (B1666552) and amido groups, has been shown to produce potent MOR agonists. d-nb.info Specifically, a 6-cyano group in N-methylmorphinans has a strong influence on opioid receptor binding and subsequent signaling pathways. d-nb.info

The deletion of the 6-carbonyl group in certain N-methylmorphinan-6-ones has also been investigated. While in some cases this modification results in a similar pharmacological profile to the parent compound, in other instances, such as with 6-desoxo-14-benzyloxy substituted derivatives, it can lead to a significant increase in MOR binding and agonist potency. acs.org The introduction of heterocyclic ring systems at position 6 can also favor antagonism. nih.gov

These findings underscore the importance of position 6 as a key manipulation site for fine-tuning the pharmacological properties of morphinan-based ligands.

Stereochemical Determinants of Pharmacological Profile

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a crucial factor governing its interaction with biological targets. In the context of this compound and its derivatives, the stereochemistry at position 6 is a key determinant of the pharmacological profile.

Differentiation of Alpha vs. Beta Epimer Receptor Interactions and Conformational Effects

The orientation of the substituent at position 6, designated as either alpha (α) or beta (β), can have a profound impact on receptor binding and functional activity. The 6α and 6β epimers can adopt different conformations, which in turn affects how they fit into the binding pocket of the opioid receptor. nih.gov

For example, in oxymorphamine (B1253704), the 6α and 6β epimers, while both potent mu-selective ligands with similar receptor binding profiles, exhibit different ring-C conformations. The ring C of the β-epimer adopts a chair conformation, whereas in the α-epimer, it assumes a twist-boat conformation. nih.gov Despite this conformational difference, the key heteroatomic binding sites in both epimers are oriented similarly, which may explain the lack of dramatic differences in their binding profiles. nih.gov

However, in other series of compounds, the difference between α and β epimers is more pronounced. In a study of NBF derivatives, halogen and methyl substituents with the 6α-configuration remained as MOR antagonists, while their 6β-counterparts switched to MOR agonists. rsc.org This functional conversion is thought to be due to the C6 configuration and the nature of the substituent collectively determining the orientation of a part of the molecule within the MOR binding pocket. rsc.org

Principles of Rational Drug Design Based on Stereochemistry

The understanding of stereochemical influences on pharmacological activity is a cornerstone of rational drug design. By elucidating how the spatial arrangement of functional groups affects receptor interaction, medicinal chemists can design more potent and selective drugs. oup.com

The knowledge of the differential effects of α and β epimers allows for the targeted synthesis of the more active or selective isomer, thereby improving the therapeutic index of a potential drug. For instance, processes have been developed for the stereoselective reduction of 6-keto morphinans to favor the formation of the 6α-hydroxy epimer, which can then be used as a precursor for other derivatives. google.com

Molecular modeling and computational studies are invaluable tools in this process. By simulating the docking of different stereoisomers into the receptor binding site, researchers can predict which conformation will lead to a more favorable interaction and, consequently, the desired pharmacological effect. rsc.org This allows for a more focused and efficient drug discovery process, minimizing the need for extensive and costly synthesis of numerous inactive compounds.

Strategies for Developing Novel Morphinan Derivatives with Enhanced Receptor Selectivity

A major goal in modern opioid research is the development of ligands with high selectivity for a specific opioid receptor subtype (e.g., mu, delta, or kappa). This is driven by the hypothesis that subtype-selective drugs may offer a better side-effect profile than non-selective opioids. mdpi.comjst.go.jp Several strategies are employed to develop novel morphinan derivatives with enhanced receptor selectivity, often starting from scaffolds like this compound.

One key strategy involves the targeted modification of specific positions on the morphinan skeleton known to influence selectivity. As discussed, both the N-substituent and modifications at position 6 are critical. For example, introducing a 6-cyano group can increase selectivity for the MOR over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). d-nb.info

Another approach is the creation of bifunctional or multifunctional ligands that can interact with multiple receptor targets simultaneously. mdpi.com This can involve designing molecules that are MOR agonists and DOR antagonists, a combination that is believed to have fewer side effects. mdpi.com

Furthermore, the exploration of novel heterocyclic substituents at various positions, including position 6 and 14, has proven to be a fruitful strategy for generating ligands with improved selectivity profiles. researchgate.netnih.gov The design of these derivatives is often guided by a combination of traditional SAR studies and modern computational techniques, such as molecular docking, to predict binding affinities and functional activities. researchgate.net

The table below provides examples of how different modifications impact receptor binding affinity (Ki), a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity.

| Compound/Modification | Target Receptor | Binding Affinity (Ki, nM) | Key Finding | Reference |

| 6-cyano-N-methylmorphinan | MOP | 0.70 | High affinity and selectivity for MOP receptor. | d-nb.info |

| 6-amido-N-methylmorphinan | MOP | Lower than 6-cyano derivative | 6-amido substitution leads to lower MOP receptor affinity. | d-nb.info |

| N-phenethyl oxymorphone | MOP | High | N-phenethyl group enhances MOP receptor affinity. | plos.org |

| 14-Methoxymetopon (5-methyl-14-O-methyloxymorphone) | MOP | Subnanomolar | Methylation at position 5 increases MOP receptor selectivity. | mdpi.com |

| 6-desoxo-14-benzyloxy substituted morphinan | MOR | Significantly Increased | Deletion of 6-keto group and 14-benzyloxy substitution enhances MOR binding. | acs.org |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Routes for Improved Efficiency and Scalability

Current synthetic strategies for morphinan-based compounds can be complex, multi-step processes that often result in the formation of undesirable stereoisomers and byproducts. The development of next-generation synthetic routes for 6α-Noroxymorphol is paramount for enabling robust and scalable production for extensive preclinical and potential clinical evaluation. Future research in this area should focus on:

Catalytic Methods: The exploration of novel catalytic systems, including asymmetric catalysis, could offer more efficient and environmentally benign alternatives to traditional stoichiometric reagents.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety profiles for hazardous reactions, and facilitate seamless scalability from laboratory to industrial production.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 6α-Noroxymorphol

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Multi-Step Synthesis | Well-established for morphinans | Low overall yield, formation of multiple isomers |

| Asymmetric Catalysis | High stereoselectivity, potentially fewer steps | Catalyst development can be challenging and costly |

| Flow Chemistry | Improved safety and scalability, precise control | Requires specialized equipment and process optimization |

Comprehensive In Vitro Metabolic Profiling and Metabolite Identification of Complex Pathways

Identify Major Metabolites: Incubation with human liver microsomes and other relevant enzyme systems will be critical to identify the primary metabolic products of 6α-Noroxymorphol.

Characterize Metabolizing Enzymes: Pinpointing the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for its metabolism will provide insights into potential genetic variabilities in patient populations and predict drug-drug interactions.

Assess Metabolic Stability: Determining the intrinsic clearance and metabolic stability of 6α-Noroxymorphol will inform dosing strategies and predict its in vivo half-life.

The anticipated metabolic pathways for 6α-Noroxymorphol are summarized in Table 2.

Table 2: Anticipated Metabolic Pathways for 6α-Noroxymorphol

| Metabolic Pathway | Potential Metabolite | Key Enzymes |

| N-Demethylation | Nor-6α-Noroxymorphol | CYP3A4, CYP2D6 |

| Glucuronidation | 6α-Noroxymorphol-3-glucuronide | UGT Isoforms |

| Sulfation | 6α-Noroxymorphol-3-sulfate | SULT Isoforms |

Advanced High-Throughput Screening Methodologies for Receptor Ligand Interactions

To fully characterize the pharmacological profile of 6α-Noroxymorphol and its derivatives, advanced high-throughput screening (HTS) methodologies are indispensable. These technologies can rapidly assess the binding affinity and functional activity of a large number of compounds at various opioid and non-opioid receptors, providing a comprehensive understanding of their selectivity and potential off-target effects. Key HTS approaches to be employed include:

Radioligand Binding Assays: To determine the binding affinity (Ki) of 6α-Noroxymorphol and its analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Functional Assays: To characterize the functional activity of these compounds as agonists, antagonists, or partial agonists at each opioid receptor subtype. This can include assays measuring G-protein activation (e.g., [35S]GTPγS binding) or second messenger modulation (e.g., cAMP accumulation).

Receptor Dimerization Studies: To investigate the potential of these compounds to modulate the formation and signaling of opioid receptor heterodimers, which is an emerging area of interest in opioid pharmacology.

A summary of receptor binding affinities for structurally related morphinan (B1239233) compounds is presented in Table 3.

Table 3: Receptor Binding Affinities of Selected Morphinan Compounds

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.2 | 230 | 340 |

| Oxymorphone | 0.4 | 18 | 47 |

| Naloxone (B1662785) | 1.8 | 26 | 1.3 |

Data presented are representative values from the literature and may vary between studies.

Integration of Computational Chemistry and Advanced Molecular Dynamics Simulations for Predictive SAR

The integration of computational chemistry and advanced molecular dynamics (MD) simulations offers a powerful in silico approach to accelerate the drug discovery process. nih.govnih.gov These methods can provide valuable insights into the molecular interactions between 6α-Noroxymorphol derivatives and opioid receptors, guiding the design of new analogs with improved pharmacological properties. Future computational efforts should focus on:

Homology Modeling: In the absence of a crystal structure of 6α-Noroxymorphol bound to an opioid receptor, homology modeling can be used to generate a reliable three-dimensional model of the receptor-ligand complex.

Molecular Docking: To predict the binding poses of 6α-Noroxymorphol and its analogs within the opioid receptor binding pocket and to identify key molecular interactions that contribute to binding affinity and selectivity.

Molecular Dynamics Simulations: To investigate the dynamic behavior of the receptor-ligand complex over time, providing insights into the conformational changes that lead to receptor activation or inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the structural features of 6α-Noroxymorphol derivatives with their biological activity, thereby guiding the rational design of new compounds with enhanced potency and selectivity.

Key parameters and outputs of molecular dynamics simulations are outlined in Table 4.

Table 4: Key Parameters and Outputs of Molecular Dynamics Simulations

| Parameter/Output | Description |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position, highlighting flexible regions of the protein. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and stability of hydrogen bonds between the ligand and the receptor, which are crucial for binding affinity. |

| Free Energy Calculations | Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the ligand to the receptor, providing a theoretical measure of binding affinity. |

Q & A

How can researchers formulate a feasible and novel research question for studying 6Alpha-Noroxymorphol’s pharmacological properties?

Use the PICOT framework to structure the question:

- Population/Problem : Define the biological system (e.g., in vitro neuronal cells or animal models).

- Intervention : Specify the compound’s dosage, administration route, and exposure conditions.

- Comparison : Identify control groups (e.g., untreated cells or alternative opioids).

- Outcome : Measure receptor binding affinity, metabolic stability, or behavioral responses.

- Time Frame : Determine short-term (acute effects) vs. long-term (chronic exposure) timelines. Apply the FINER criteria to ensure feasibility, novelty, and ethical alignment .

Q. What experimental design considerations are critical for initial in vitro studies on this compound?

- Variables : Independent variables (e.g., concentration gradients), dependent variables (e.g., µ-opioid receptor activation), and control variables (e.g., temperature, pH).

- Pilot Testing : Conduct preliminary trials to validate assay reproducibility (e.g., Cronbach’s Alpha >0.7 for measurement consistency) .

- Data Collection : Use Likert scales or dose-response curves to quantify outcomes, ensuring alignment with established pharmacological metrics .

Q. How can researchers ensure ethical compliance in preclinical studies involving this compound?

- Adhere to FINER’s ethical criterion by obtaining institutional review board (IRB) approval for animal welfare.

- Follow open-data guidelines for anonymizing sensitive data while sharing reproducible results (e.g., depositing raw datasets in public repositories like Protein Data Bank) .

Q. What literature review strategies are effective for identifying gaps in this compound research?

- Conduct systematic reviews using keywords like “this compound AND pharmacokinetics” in databases (e.g., PubMed, Scopus).

- Prioritize recent studies (last 5 years) and note limitations in existing methodologies (e.g., inconsistent assay protocols) to define novel research trajectories .

Advanced Research Questions

Q. How can ANOVA be applied to analyze dose-response variability in this compound studies?

- Design : Use a one-way ANOVA to compare means across dose groups (e.g., 0.1 µM, 1 µM, 10 µM).

- Assumptions : Verify homogeneity of variance (Levene’s test) and normality (Shapiro-Wilk test).

- Post Hoc Analysis : Apply Tukey’s HSD to identify significant differences between doses. Reference pilot data to justify sample sizes and avoid Type I/II errors .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Mediation Analysis : Test if assay conditions (e.g., pH, temperature) mediate conflicting results using structural equation modeling (SEM).

- Cross-Validation : Replicate studies under standardized protocols (e.g., uniform radioligand binding assays) and compare effect sizes. Cite longitudinal frameworks to assess time-dependent variability (e.g., degradation kinetics) .

Q. What methodologies support longitudinal analysis of this compound’s chronic neurotoxic effects?

- Three-Wave Panel Design : Collect data at baseline (T1), 6 months (T2), and 12 months (T3) to track cumulative impacts.

- Control Variables : Adjust for confounding factors (e.g., metabolic enzyme activity, genetic polymorphisms). Use bootstrapping to validate mediation effects of oxidative stress biomarkers .

Q. How can the FINER criteria improve investigations into this compound’s neuropharmacological pathways?

- Feasibility : Secure resources for advanced techniques (e.g., cryo-EM for structural analysis).

- Novelty : Explore understudied pathways (e.g., κ-opioid receptor cross-talk).

- Relevance : Align with global health priorities (e.g., opioid alternatives for pain management) .

Methodological Tables

Q. Table 1. Key Variables for Dose-Response Studies

| Variable Type | Example Parameters | Measurement Tool |

|---|---|---|

| Independent | Concentration (µM), administration frequency | HPLC calibration |

| Dependent | Receptor activation (EC₅₀), cytotoxicity | Radioligand binding assay |

| Control | Cell line batch, incubation time | Lab journal logs |

Q. Table 2. Statistical Tests for Contradictory Data Analysis

| Contradiction Source | Statistical Approach | Software Implementation |

|---|---|---|

| Assay variability | Multilevel modeling (random effects) | R lme4 package |

| Temporal effects | Cross-lagged panel analysis | Mplus SEM |

| Dose heterogeneity | Bayesian hierarchical models | Stan/PyMC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.